molecular formula C27H28N2O2 B13112374 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- CAS No. 81252-99-5

2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)-

Cat. No.: B13112374
CAS No.: 81252-99-5
M. Wt: 412.5 g/mol
InChI Key: ACZOWMLCQSEUDN-UHFFFAOYSA-N
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Description

Structural Breakdown and Numbering

  • Parent hydrocarbon : The base structure is indolin-2-one, a fused bicyclic system with nitrogen at position 1 and a ketone group at position 2.
  • Substituent prioritization :
    • Methoxy group (-OCH₃) : Positioned at carbon 5 of the indole ring, denoted by the prefix "5-methoxy."
    • Diphenyl groups : Two phenyl rings attached to carbon 3, indicated by "3,3-diphenyl."
    • Piperidinomethyl group : A piperidine moiety linked via a methylene bridge (-CH₂-) to nitrogen at position 1, named "1-(piperidin-1-ylmethyl)."

The numbering follows IUPAC rules for fused heterocycles, starting at the nitrogen and proceeding clockwise. This systematic approach ensures unambiguous identification, distinguishing it from non-standardized naming conventions.

Table 1: Component Analysis of IUPAC Name

Component Position Description
Indolin-2-one Core Bicyclic lactam structure
5-Methoxy C5 Methoxy substituent on indole ring
3,3-Diphenyl C3 Two phenyl groups at position 3
1-(Piperidin-1-ylmethyl) N1 Piperidine linked via methylene

Properties

CAS No.

81252-99-5

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

5-methoxy-3,3-diphenyl-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C27H28N2O2/c1-31-23-15-16-25-24(19-23)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)26(30)29(25)20-28-17-9-4-10-18-28/h2-3,5-8,11-16,19H,4,9-10,17-18,20H2,1H3

InChI Key

ACZOWMLCQSEUDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 2-Indolinone compounds exhibit significant anticancer properties. For instance, studies have shown that the introduction of various substituents can enhance the cytotoxic effects against different cancer cell lines. A notable study demonstrated that the compound showed efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. A study evaluated its effectiveness against various bacterial strains, revealing promising results in inhibiting growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects
Recent research has indicated that 2-Indolinone derivatives may possess neuroprotective properties. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage, which is pertinent in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

Polymer Chemistry
2-Indolinone derivatives are being investigated as potential additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of these compounds into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .

Nanotechnology
In nanomaterials synthesis, 2-Indolinone compounds have been utilized as templates or stabilizers in the formation of nanoparticles. This application is particularly relevant in creating drug delivery systems where controlled release is critical .

Agricultural Chemistry Applications

Pesticide Development
The structural characteristics of 2-Indolinone make it a candidate for developing novel pesticides. Research has focused on synthesizing derivatives with enhanced insecticidal activity against common agricultural pests. Field trials have demonstrated effective pest control with minimal phytotoxicity to crops .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer TreatmentInduced apoptosis in breast cancer cells; effective at low concentrations .
Antimicrobial EvaluationInfection ControlSignificant inhibition of Gram-positive bacteria; potential for new antibiotics .
Neuroprotective StudyNeurodegenerative DiseasesProtection against oxidative stress in neuronal cells; implications for Alzheimer's treatment .
Polymer Additive ResearchMaterial EnhancementImproved tensile strength and thermal stability in polymer composites .
Pesticide Development TrialsAgricultural UseEffective pest control with low toxicity to crops; promising results for sustainable agriculture .

Mechanism of Action

The mechanism of action of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Indo 5 (3,3-Diphenyl-5-methoxy-2-indolinone derivatives)

  • Structure: Lacks the 1-(piperidinomethyl) group but includes a sulfoxide moiety.
  • Activity : Exhibits potent tyrosine kinase inhibition (IC₅₀ values in the micromolar range) and in vivo anticancer efficacy. Preclinical studies highlight its role as a lead compound .
  • Key Difference: The sulfoxide group in Indo 5 enhances kinase binding through electron-withdrawing effects, whereas the piperidinomethyl group in the target compound may improve solubility and alter selectivity .

Sulfoxide Derivatives (6a–6p)

  • Structure: Feature a benzyl sulfoxide group at position 1 instead of piperidinomethyl.
  • Activity : Compound 6j (IC₅₀ = 1.34 μM) shows superior tyrosine kinase inhibition compared to Indo 5, demonstrating the impact of sulfoxide substituents on potency .
  • Key Difference: Sulfoxides increase electrophilicity, favoring covalent or strong non-covalent interactions with kinase ATP-binding pockets. The piperidinomethyl group likely engages in hydrogen bonding or hydrophobic interactions without covalent modification .

Bis-Indolinone Derivatives

  • Structure: Contain two indolinone units linked via a central core (e.g., benzene or pyrroloindoledione).
  • Activity : Exhibit antiproliferative effects through dual kinase inhibition or DNA intercalation. For example, compound IV in shows marked cytotoxicity against HeLa and MCF-7 cells .
  • Key Difference: The monomeric structure of the target compound may offer better pharmacokinetic properties (e.g., lower molecular weight) compared to bulkier bis-indolinones .

Piperidine-Containing Derivatives

  • Structure : Piperidine or piperazine rings at variable positions (e.g., 5-sulfamoylisatins in ).
  • Activity: Piperidine derivatives like those in show antiviral activity via carbonic anhydrase IX/XII inhibition. Morpholinomethyl analogs (e.g., 14b in ) demonstrate enhanced antibacterial activity over piperidinomethyl groups, suggesting substituent-dependent biological effects .
  • Key Difference: The 1-(piperidinomethyl) group in the target compound may optimize kinase binding without the steric hindrance associated with bulkier sulfonamide or trifluoromethyl groups .

Structure–Activity Relationship (SAR) Analysis

Substituent Role in Activity Example Compounds
3,3-Diphenyl Enhances hydrophobic interactions with kinase pockets; critical for scaffold rigidity Indo 5 , SU5416 analogs
5-Methoxy Modulates electron density; may participate in hydrogen bonding with kinase residues 6-Methoxy-2-indolinone
1-(Piperidinomethyl) Improves solubility and target selectivity; engages in hydrogen bonding via nitrogen Piperidinomethyl derivatives
Sulfoxide Increases electrophilicity and covalent binding potential 6j (IC₅₀ = 1.34 μM)

Pharmacokinetic and Selectivity Considerations

  • Piperidinomethyl may balance this by introducing polar character .
  • Selectivity: Piperidinomethyl derivatives are less likely to inhibit off-target kinases compared to sulfoxide-containing compounds, which exhibit broader reactivity .
  • Metabolic Stability: Methoxy groups at position 5 are susceptible to demethylation, whereas piperidinomethyl groups may undergo oxidative metabolism, necessitating further optimization .

Biological Activity

2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- (CAS No. 81252-99-5) is a compound belonging to the indolinone class, which has garnered attention for its potential therapeutic properties, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is C27H28N2O2, with a molecular weight of approximately 412.53 g/mol. The compound features a complex structure that includes a methoxy group and a piperidinomethyl substituent, which are crucial for its biological activity.

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative effects of various indolinone derivatives, including 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)-. The compound exhibits significant cytotoxicity against several cancer cell lines:

  • HCT116 (Colon Cancer) : Inhibition of cell proliferation was observed with IC50 values in the low micromolar range.
  • MCF7 (Breast Cancer) : Similar antiproliferative effects were noted.
  • A431 (Skin Cancer) : The compound showed potent activity against this cell line as well.

The mechanism underlying these effects often involves cell cycle arrest and induction of apoptosis. For instance, flow cytometric analysis indicated that treatment with certain derivatives leads to G1 phase arrest and apoptosis in HCT116 cells .

The biological activity of 2-Indolinone derivatives can be attributed to several mechanisms:

  • VEGF Inhibition : Some studies have indicated that these compounds can inhibit VEGF-induced VEGFR phosphorylation, which is critical for tumor angiogenesis .
  • c-Src Inhibition : Recent findings suggest that indolinones can inhibit c-Src kinase activity, a target implicated in various cancers. The presence of specific functional groups enhances binding affinity to the ATP-binding site of c-Src .
  • Multi-targeted Activity : Compounds derived from this scaffold have shown multi-targeted inhibitory properties against both EGFR and VEGFR-2 .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various indolinone derivatives reveal that modifications on the phenyl rings and nitrogen substituents significantly affect their biological potency:

Compound ModificationObserved ActivityNotes
Trisubstitution on phenolsIncreased potencyUp to 17-fold increase in reporter activity at low concentrations .
N-AlkylationEnhanced cytotoxicityVariations in alkyl chain length and branching influence activity .
Methoxy group presenceImproved solubilityContributes to overall bioavailability .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several indolinone derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. Among these, the compound with the piperidinomethyl substitution showed superior efficacy compared to parent compounds .
  • Mechanistic Insights : Another investigation highlighted the role of specific substituents in modulating the interaction with c-Src and VEGFR pathways. The study utilized molecular docking simulations to predict binding affinities and elucidate potential interactions within the active sites .

Q & A

Q. What are the established synthetic routes for 2-indolinone derivatives with piperidinomethyl substituents, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidinomethyl groups to the indolinone core via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Pd(0)/ligand systems in anhydrous THF). Optimization includes varying catalysts (e.g., Pd(0) with triphenylphosphine ligands), temperature (60–90°C), and solvent polarity (THF vs. DMF). For example, Pd(0)-catalyzed reactions achieved 85% yield in anhydrous THF with NaH as a base . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic substituents.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry (e.g., dihedral angles between phenyl rings and indolinone core) and confirms piperidinomethyl bonding. In related indolinones, X-ray data showed C–C bond lengths of 1.48–1.52 Å .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 429.18 for C27H25N2O2) .

Q. What are the primary pharmacological targets explored for structurally similar indolinone derivatives?

  • Methodological Answer : Indolinones with piperidinomethyl groups are studied as kinase inhibitors (e.g., targeting Aurora kinases) or serotonin receptor modulators. Biochemical assays (e.g., enzyme-linked immunosorbent assays (ELISA)) and molecular docking (using MOE or AutoDock) assess binding affinity. For example, derivatives showed IC50 values of 0.5–5 µM against cancer cell lines .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the indolinone core in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the indolinone ring activate the core for nucleophilic attack, while electron-donating groups (e.g., methoxy) may require harsher conditions. In Pd(0)-catalyzed reactions, steric hindrance from diphenyl groups at C3 slows coupling kinetics, necessitating higher catalyst loadings (5–10 mol%) .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. docking scores)?

  • Methodological Answer :
  • Multi-technique validation : Combine docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding kinetics.
  • Dynamic simulations : Molecular dynamics (MD) over 100 ns can reveal conformational changes not captured in static docking. For example, MD simulations showed induced-fit binding in a related indolinone-Aurora kinase complex .
  • Experimental controls : Use known inhibitors (e.g., staurosporine) as positive controls in enzymatic assays .

Q. What computational strategies are effective for modeling the compound’s electronic structure and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for methoxy-substituted indolinones).
  • TD-DFT : Predicts UV-Vis spectra (λmax ~320 nm for π→π* transitions) .
  • Docking studies : Use Glide or GOLD to predict binding poses in protein targets (e.g., COX-2 or EGFR kinases) .

Q. What solvent systems are optimal for balancing solubility and reaction efficiency during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of polar intermediates but may hinder nucleophilic substitutions. Mixed solvents (e.g., THF:H2O 4:1) improve yields in hydrolysis steps. For crystallization, ethanol/water mixtures (7:3) produce high-purity crystals suitable for X-ray analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Methodological Answer :
  • Core modifications : Replace methoxy with halogen (e.g., Cl) to enhance lipophilicity (logP increases by ~0.5 units).
  • Piperidine substitution : N-methylation of the piperidine ring reduces metabolic degradation (t1/2 increases from 2.1 to 4.8 hours in microsomal assays) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., carbonyl interactions with Lys87 in kinase targets) .

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